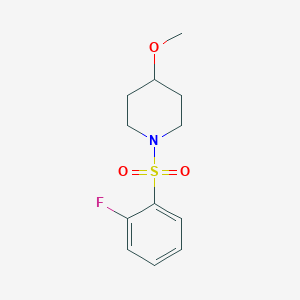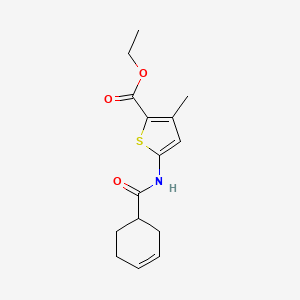
ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
作用机制
Target of Action
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells . By modulating these channels, the compound can influence nerve signal transmission and muscle contraction.
Mode of Action
F0882-2744 interacts with VGSCs by binding to the channel’s alpha subunit. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the compound inhibits the generation and propagation of action potentials, leading to a reduction in neuronal excitability and muscle contraction .
Biochemical Pathways
The inhibition of VGSCs by F0882-2744 affects several downstream biochemical pathways:
- Gene Expression : Changes in neuronal activity can alter the expression of genes involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
The pharmacokinetics of F0882-2744 involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, F0882-2744’s inhibition of VGSCs leads to decreased neuronal excitability and muscle contraction. At the cellular level, this results in reduced synaptic transmission and muscle relaxation. Clinically, these effects can translate to the compound’s potential use as an anticonvulsant, analgesic, or muscle relaxant .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of F0882-2744:
- Ions : The presence of divalent cations like calcium and magnesium can affect the binding affinity of F0882-2744 to VGSCs .
: Recent strategies in the synthesis of thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with oxane and amido groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phosphorus pentasulfide (P4S10) or potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
化学反应分析
Types of Reactions
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
相似化合物的比较
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxane and amido groups, in particular, enhance its potential for diverse applications compared to other thiophene derivatives .
属性
IUPAC Name |
ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSULMUGJWVPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)




![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)


